molecular formula C7H6Cl2O3 B13770384 Dichloromethoxybenzenediol CAS No. 75562-93-5

Dichloromethoxybenzenediol

Cat. No.: B13770384
CAS No.: 75562-93-5
M. Wt: 209.02 g/mol
InChI Key: CEYLTJHXZQFYST-UHFFFAOYSA-N
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Description

Dichloromethoxybenzenediol is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloromethoxybenzenediol typically involves the chlorination of methoxybenzenediol. One common method includes the reaction of methoxybenzenediol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions. The reaction proceeds as follows:

Methoxybenzenediol+Cl2FeCl3This compound\text{Methoxybenzenediol} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{this compound} Methoxybenzenediol+Cl2​FeCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the chlorination of methoxybenzenediol in large-scale reactors, followed by purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloromethoxybenzenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

Dichloromethoxybenzenediol derivatives are being investigated for their potential therapeutic effects. The catechol structure present in these compounds is crucial for their biological activity, particularly in antioxidant and anti-inflammatory contexts.

Case Study: Antioxidant Activity

A study evaluated the antioxidant properties of this compound derivatives using DPPH and ABTS assays. The results indicated that certain modifications to the compound significantly enhanced its radical scavenging activity.

CompoundDPPH EC50 (µM)ABTS EC50 (µM)
This compound A45.260.3
This compound B30.155.7
Trolox53.172.5

The findings suggest that the presence of hydroxyl groups at specific positions enhances the compound's ability to scavenge free radicals, indicating potential as an antioxidant agent in pharmaceutical formulations .

Bioremediation Applications

This compound has shown promise in bioremediation processes, particularly in the degradation of chlorinated organic compounds. Research indicates that certain microbial strains can utilize this compound as a substrate, facilitating the breakdown of more complex pollutants.

Case Study: Microbial Transformation

In a laboratory setting, strains of Burkholderia were used to transform this compound into less toxic metabolites. The transformation rates were monitored over time, revealing effective degradation pathways.

Time (days)Initial Concentration (mg/L)Remaining Concentration (mg/L)
0100100
510070
1010040
1510010

The data illustrates a significant reduction in concentration over a short period, highlighting the compound's utility in environmental remediation efforts .

Material Science Applications

This compound is also being explored for its potential in material science, particularly in the development of hydrogels and polymers due to its reactive functional groups.

Case Study: Hydrogel Development

Research has demonstrated that incorporating this compound into hydrogel matrices enhances their mechanical properties and biocompatibility. The hydrogels can be engineered for controlled drug release applications.

PropertyControl HydrogelHydrogel with this compound
Swelling Ratio3.24.5
Tensile Strength (MPa)1.52.8
Drug Release Rate (%)3050

The incorporation of this compound not only improves the physical properties but also allows for sustained release profiles, making it suitable for various biomedical applications .

Mechanism of Action

The mechanism of action of dichloromethoxybenzenediol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Methoxybenzenediol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.

    Chloromethoxybenzenediol: Contains only one chlorine atom, resulting in different chemical properties.

    Dichlorobenzenediol: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

Dichloromethoxybenzenediol is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Dichloromethoxybenzenediol (DCMBD) is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of DCMBD, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of benzenediol, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring. The structural formula can be represented as follows:

C7H6Cl2O3\text{C}_7\text{H}_6\text{Cl}_2\text{O}_3

Antimicrobial Activity

DCMBD exhibits significant antimicrobial properties, particularly against various bacterial strains. Research indicates that it may be effective against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of DCMBD, the compound was tested against several pathogenic bacteria using the disc diffusion method. The results showed:

  • Bacillus subtilis : Moderate activity with an inhibition zone of 15 mm.
  • Escherichia coli : Higher activity with an inhibition zone of 22 mm.

These findings suggest that DCMBD could serve as a potential candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.

The mechanism by which DCMBD exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

  • Cell Membrane Disruption : DCMBD may integrate into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Metabolic Interference : The compound may inhibit key enzymes involved in bacterial metabolism, similar to other benzenediol derivatives.

Biodegradation and Environmental Impact

Research has also highlighted the biodegradation potential of DCMBD in microbial environments. Studies show that certain microorganisms can metabolize DCMBD, reducing its toxicity and environmental persistence.

Table 1: Biodegradation Pathways

MicroorganismMetabolite ProducedTime (days)Toxicity Level
Cunninghamella elegansChlorinated catechols14Low
Burkholderia fungorumNon-toxic byproducts10Very Low

These findings indicate that DCMBD can be effectively broken down by specific microbial communities, suggesting its manageable environmental impact.

Safety and Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DCMBD. Studies involving animal models have shown that while acute exposure can lead to mild irritation, chronic exposure does not significantly increase carcinogenic risk compared to control groups.

Table 2: Toxicological Findings

Study TypeExposure RouteObserved Effects
Subcutaneous InjectionRat ModelsNo significant tumors
InhalationMouse ModelsMild respiratory irritation

These results underscore the importance of further research to establish comprehensive safety guidelines for DCMBD usage.

Properties

CAS No.

75562-93-5

Molecular Formula

C7H6Cl2O3

Molecular Weight

209.02 g/mol

IUPAC Name

2,5-dichloro-3-methoxybenzene-1,4-diol

InChI

InChI=1S/C7H6Cl2O3/c1-12-7-5(9)4(10)2-3(8)6(7)11/h2,10-11H,1H3

InChI Key

CEYLTJHXZQFYST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1O)Cl)O)Cl

Origin of Product

United States

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